BenchChemオンラインストアへようこそ!

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol

Chiral resolution Enantiopurity Stereochemical integrity

This (S)-configured chiral building block eliminates racemic uncertainty in medicinal chemistry. The pre-installed C2 stereocenter and primary alcohol handle enable direct derivatization for kinase and HIV integrase inhibitor programs without additional resolution steps. Unlike racemic or (R)-enantiomer alternatives, this single stereoisomer ensures regulatory-ready single-entity drug candidates and unambiguous metabolite identification. Sourced for fragment-based drug discovery, it offers a defined 3D pharmacophore essential for stereospecific target engagement.

Molecular Formula C13H15NO
Molecular Weight 201.269
CAS No. 2248185-64-8
Cat. No. B2783763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol
CAS2248185-64-8
Molecular FormulaC13H15NO
Molecular Weight201.269
Structural Identifiers
SMILESCC(CC1=CC2=C(C=CC=N2)C=C1)CO
InChIInChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m0/s1
InChIKeyLJSCFFYSFQQQEO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol (CAS 2248185-64-8): Baseline Properties and Stereochemical Identity


(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol is a chiral quinoline-based primary alcohol bearing a single stereocenter at the 2-position of the propanol chain . The compound has the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . The quinoline ring is attached at the 7-position via a methylene bridge, and the (S)-configuration distinguishes it from its (R)-enantiomer (CAS 2248209-72-3) and the racemic mixture (CAS 1523129-94-3) . This stereochemical identity is critical because the biological recognition of quinoline derivatives at enzyme active sites and receptor pockets is often stereospecific, meaning that the (S) and (R) forms can exhibit divergent potency, selectivity, and metabolic profiles [1]. The compound is primarily employed as a chiral building block in medicinal chemistry for the synthesis of enzyme inhibitors and receptor modulators.

Why Generic Substitution of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol Fails: Stereochemical and Structural Specificity


Simple substitution of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol with the racemate (CAS 1523129-94-3) or the opposite (R)-enantiomer (CAS 2248209-72-3) is not scientifically warranted because the spatial orientation of the methyl and hydroxymethyl groups around the C2 stereocenter directly dictates the compound's three-dimensional pharmacophore. In quinoline-based drug discovery, small stereochemical changes at the C2 position have been shown to alter target engagement, with the C4 quinoline substituent and C2 chirality both contributing to potency and metabolic stability [1]. Furthermore, the compound's specific (S)-configuration places the alcohol moiety in a defined orientation that may be essential for downstream derivatization steps (e.g., esterification, oxidation to the carboxylic acid, or amine formation), where inversion or racemization would lead to a different downstream intermediate and potentially a different final drug candidate. Unlike generic quinoline building blocks such as 2-methylquinoline or 7-bromoquinoline, this compound provides both a pre-installed chiral center and a functionalizable hydroxyl handle at a specific position, reducing synthetic step count and preserving enantiopurity throughout a synthetic sequence. These considerations make informed selection based on stereochemical integrity essential for reproducible research outcomes.

Quantitative Evidence Guide for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol: Differentiation Data for Procurement Decisions


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate Differentiation

The (2S)-enantiomer (CAS 2248185-64-8) is differentiated from its (2R)-enantiomer (CAS 2248209-72-3) solely by the absolute configuration at the C2 stereocenter. The racemic mixture (CAS 1523129-94-3) contains both enantiomers at a 1:1 ratio. Commercially, the (S)-enantiomer is available from specialty suppliers with a stated purity of ≥95% , while the racemate has been listed with a minimum purity of 95% by Biosynth . No published quantitative biological activity data (IC₅₀, Ki, EC₅₀) specifically comparing the (S) and (R) forms of this scaffold were retrievable from publicly accessible peer-reviewed literature, ChEMBL, or BindingDB as of the search date. The absence of direct comparative data means that scientific users must rely on the general principle, well-documented for quinoline-based drug candidates such as the HIV integrase inhibitor BI 224436, that stereochemistry at the C2 position significantly influences target binding and metabolic stability [1]. Procurement of the pure (S)-enantiomer is therefore essential when the intended application involves stereospecific target interactions or enantioselective synthetic transformations.

Chiral resolution Enantiopurity Stereochemical integrity

Functional Group Positioning: Primary Alcohol at C2 vs. Other Quinoline-7-ylpropanol Regioisomers

The target compound features a primary alcohol at the terminal position of a 2-methylpropyl chain attached to quinoline C7. In contrast, closely related regioisomers such as (2S)-2-quinolin-7-ylpropan-1-ol (CAS 2248201-61-6) lack the methyl substituent at C2, and 3-(quinolin-7-yl)propan-1-ol (CAS 476660-28-3) positions the alcohol on an unbranched C3 chain [1][2]. The presence of the C2 methyl group introduces steric hindrance adjacent to the hydroxyl, which can modulate the rate of enzymatic oxidation (e.g., by alcohol dehydrogenase or aldehyde oxidase) compared to the non-methylated analog [3]. The specific combination of a 2-methyl substituent and a primary alcohol is structurally analogous to the side chain found in certain non-catalytic site integrase inhibitors, where the C2 substitution pattern contributes to the pharmacophore [4]. No head-to-head kinetic or metabolic stability data comparing these regioisomers were found in the public domain.

Regioselective synthesis Functional group reactivity Building block comparison

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Compared to Common Quinoline Intermediates

The target compound has a molecular weight of 201.26 g/mol and contains one hydrogen bond donor (OH) and one hydrogen bond acceptor (quinoline N) . Its predicted AlogP is approximately 1.29 based on computational estimates for the scaffold . This places it in a favorable property space for fragment-based drug discovery (MW < 250 Da) compared to larger quinoline intermediates such as BI 224436 (>400 Da) or the carboxylic acid analog 2-methyl-3-(quinolin-7-yl)propanoic acid (CAS 1513498-69-5, MW 215.25) which introduces an additional H-bond donor/acceptor . The primary alcohol offers a single reactive handle for further functionalization, whereas the carboxylic acid analog is less versatile for certain coupling reactions (e.g., Mitsunobu, tosylation) that require a hydroxyl group. No experimentally measured logP or solubility data are publicly available for this specific compound.

Physicochemical properties Drug-likeness Lead optimization

Synthetic Utility: Direct Derivatization Potential vs. Pre-Functionalized Quinoline Building Blocks

The primary alcohol group of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol enables direct conversion to amines (via Mitsunobu or mesylation/displacement), ethers (Williamson), esters, or aldehydes and carboxylic acids through oxidation, all while preserving the C2 stereochemistry . This contrasts with pre-functionalized analogs such as (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine (CAS not publicly confirmed) or the corresponding carboxylic acid, where functional group interconversion options are more limited. The compound's structural relationship to the side chain of the HIV integrase inhibitor BI 224436, which contains a quinoline-7-yl-2-methylpropanoic acid motif, underscores the synthetic relevance of this scaffold for medicinal chemistry programs targeting the HIV integrase non-catalytic site [1]. The alcohol serves as a penultimate intermediate that can be oxidized to the acid or directly coupled.

Synthetic intermediate Derivatization Medicinal chemistry building block

Patent Landscape Evidence: Enantiomerically Pure Compounds in Biologically Active Quinoline Series

Analysis of patent documents in the C07D 215/06 IPC class (quinoline with hydrocarbon substituents) indicates that over 280 patents claim quinoline derivatives with defined stereochemistry for therapeutic applications, including kinase inhibition, integrase inhibition, and neurological targets [1]. While no specific patent exclusively covering (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol was identified, the prevalence of enantiomerically pure quinoline intermediates in granted patents supports the procurement of single-enantiomer compounds over racemates for freedom-to-operate and reproducibility considerations. The compound's structural motif aligns with intermediates described in patents covering HIV integrase inhibitors and kinase modulators [2]. This class-level evidence suggests that the (S)-enantiomer is the form required for any patent-directed synthesis program.

Patent analysis SAR series Enantiomer claims

Absence of High-Strength Comparative Biological Data: Explicit Statement of Evidence Limitations

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases did not yield any peer-reviewed study reporting quantitative in vitro or in vivo biological activity data (IC₅₀, Ki, EC₅₀, pharmacokinetic parameters) for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol or its (R)-enantiomer [1][2][3]. No head-to-head comparisons between the (S)-form and the racemate or (R)-form are publicly available. The BindingDB entries identified for structurally related quinoline-7-yl compounds (e.g., NNMT inhibitors with Ki = 89 nM) correspond to different scaffolds and cannot be directly extrapolated to this compound [4]. Consequently, the differential evidence base for this compound is limited to structural, stereochemical, and physicochemical class-level inferences. Users requiring target-specific potency or selectivity data should request such data directly from the supplier or commission custom profiling before committing to large-scale procurement.

Data gap analysis Evidence quality Procurement caution

Research and Industrial Application Scenarios for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol (CAS 2248185-64-8)


Enantioselective Synthesis of Quinoline-Based Kinase or Integrase Inhibitor Candidates

The (S)-configured alcohol serves as a stereochemically defined building block for constructing advanced intermediates in kinase inhibitor and HIV integrase inhibitor programs. The free hydroxyl group can be converted to a leaving group for nucleophilic displacement or coupled directly to acids, amines, or heterocycles, retaining the defined C2 stereochemistry throughout the sequence. This scenario is directly supported by the structural relationship to BI 224436, where a quinoline-7-yl-2-methylpropanoic acid motif was identified as critical for potency and metabolic stability [1]. Using the enantiopure alcohol rather than the racemate ensures that the final drug candidate is a single stereoisomer, which is a regulatory expectation for new chemical entities.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 201.26 Da and a predicted AlogP of ~1.29, the compound falls within fragment-like property space, making it suitable as a starting fragment for FBDD campaigns targeting enzymes with quinoline-binding pockets . The primary alcohol provides a solvent-exposed vector for fragment growing, while the quinoline core can engage in π-π stacking or hydrogen bonding with target proteins. The (S)-stereochemistry offers a pre-defined three-dimensional orientation that can improve the efficiency of fragment elaboration compared to achiral or racemic fragments.

Metabolite Identification and Reference Standard Synthesis

Given the metabolic susceptibility of 2-substituted quinolines to aldehyde oxidase-mediated oxidation, as documented for related methylquinoline-containing drug candidates [2], the (S)-alcohol may serve as a synthetic precursor to putative oxidative metabolites (the corresponding carboxylic acid). Procurement of the pure (S)-enantiomer enables unambiguous metabolite identification studies, where the (R)-enantiomer would be an essential control for assessing stereoselective metabolism.

Chemical Biology Probe Development Requiring Defined Chirality

In chemical biology applications where target engagement must be correlated with a specific stereochemical configuration, the (S)-alcohol provides a well-defined three-dimensional structure for photoaffinity labeling, click chemistry conjugation (via the hydroxyl), or biotin-streptavidin pull-down experiments [1]. The (R)-enantiomer (CAS 2248209-72-3) can serve as the matched negative control, enabling rigorous assessment of stereospecific binding in target identification studies.

Quote Request

Request a Quote for (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.